
N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in a range of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” likely involves multiple steps, including the formation of the cyanoethylthio group, the attachment of the phenyl ring, and the incorporation of the dimethylmorpholino sulfonyl group. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” could undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group or other functional groups.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could also be investigated for its potential as a biochemical probe or inhibitor.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique structure might allow it to interact with specific molecular targets in the body.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamide derivatives or compounds with cyanoethylthio or dimethylmorpholino sulfonyl groups. Examples could include:
- N-(2-((2-cyanoethyl)thio)phenyl)benzamide
- 4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Uniqueness
The uniqueness of “N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” lies in its specific combination of functional groups, which could confer unique chemical and biological properties. This might make it particularly valuable for certain applications where other similar compounds are less effective.
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-14-25(15-17(2)29-16)31(27,28)19-10-8-18(9-11-19)22(26)24-20-6-3-4-7-21(20)30-13-5-12-23/h3-4,6-11,16-17H,5,13-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETBXCMPROADPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
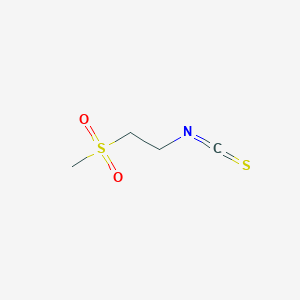
![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)
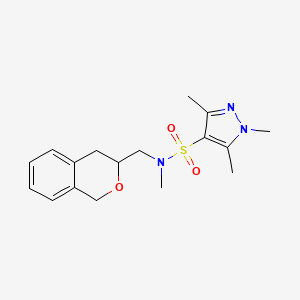
![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)

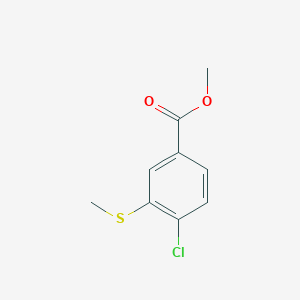
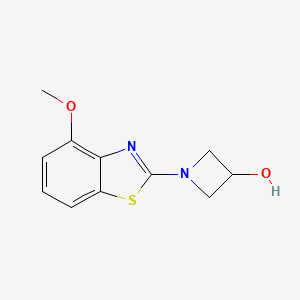

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2647202.png)
![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2647203.png)
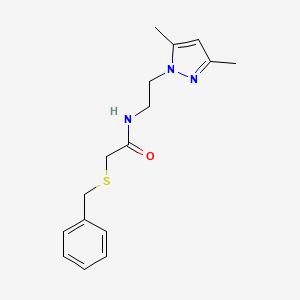
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2647209.png)
![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide](/img/structure/B2647210.png)
![N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2647211.png)
